molecular formula C9H12N2O3 B13200579 2-(1-Methyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid

2-(1-Methyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid

Cat. No.: B13200579
M. Wt: 196.20 g/mol
InChI Key: NXLWXIQOQYDGGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid is a compound that features both an imidazole ring and an oxolane ring The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, while the oxolane ring is a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-methyl-1H-imidazole with an oxolane derivative in the presence of a strong base can lead to the formation of the desired compound. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity can be employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Alkyl halides, acyl chlorides.

    Nucleophiles: Hydroxide ions, amines.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

2-(1-Methyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in metalloenzyme studies. Additionally, the compound can interact with biological macromolecules such as proteins and nucleic acids, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

2-(1-Methyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid is unique due to the presence of both an imidazole and an oxolane ring in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a variety of molecular targets, making it a versatile compound in scientific research and industrial applications[9][9].

Properties

IUPAC Name

2-(1-methylimidazol-2-yl)oxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-11-4-3-10-8(11)7-6(9(12)13)2-5-14-7/h3-4,6-7H,2,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLWXIQOQYDGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2C(CCO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.